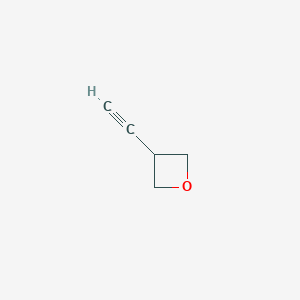

3-Ethynyloxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethynyloxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-5-3-6-4-5/h1,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMRITXCAKXWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of 3-Ethynyloxetane: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-ethynyloxetane, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this document synthesizes data from analogous structures and established spectroscopic principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound.

The oxetane ring, a four-membered cyclic ether, imparts unique conformational constraints and electronic properties, while the terminal alkyne offers a versatile handle for further chemical modifications through reactions such as click chemistry.[1] Accurate interpretation of the spectroscopic data is paramount for confirming the successful synthesis and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with a focus on the characteristic chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be well-resolved, with distinct signals for the oxetane ring protons, the methine proton at the 3-position, and the acetylenic proton. The chemical shifts are influenced by the electronegativity of the oxygen atom and the magnetic anisotropy of the carbon-carbon triple bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-2, H-4 (axial & equatorial) | 4.5 - 4.9 | m | Protons on the carbons adjacent to the oxygen atom are significantly deshielded. The puckered nature of the oxetane ring leads to diastereotopic protons, resulting in a complex multiplet. | |

| H-3 | 3.5 - 3.9 | m | The methine proton at the point of substitution is deshielded by the adjacent oxygen and the ethynyl group. It will be coupled to the protons on C2 and C4. | |

| ≡C-H | 2.5 - 2.8 | t | ~2-3 | The acetylenic proton is shielded by the cylindrical electron cloud of the triple bond and exhibits a characteristic upfield shift compared to vinylic protons.[2] It shows a small long-range coupling to the H-3 proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound reflect the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-4 | 68 - 74 | The carbons adjacent to the oxygen atom are deshielded and appear in the typical range for ethers. |

| C-3 | 30 - 36 | The substituted carbon of the oxetane ring is expected to be shielded relative to the α-carbons. |

| C≡C-H | 80 - 86 | The sp-hybridized carbon bearing the acetylenic proton. |

| C≡C- | 70 - 76 | The sp-hybridized carbon attached to the oxetane ring. |

Experimental Protocol: NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following general protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Employ a larger number of scans compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Diagram 1: NMR Acquisition Workflow

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the terminal alkyne and the cyclic ether.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Strong, Sharp | ≡C-H Stretch | This is a highly characteristic and diagnostic peak for a terminal alkyne.[2][3][4] |

| ~2900-3000 | Medium | C-H Stretch (sp³) | Corresponds to the C-H bonds of the oxetane ring. |

| ~2120 | Weak to Medium | C≡C Stretch | The carbon-carbon triple bond stretch is another key indicator of the alkyne functionality.[4][5] |

| ~1100-1250 | Strong | C-O-C Stretch | The asymmetric stretch of the ether linkage in the strained four-membered ring. |

| ~600-700 | Strong, Broad | ≡C-H Bend | The out-of-plane bending vibration of the acetylenic C-H bond is also a characteristic feature.[3] |

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrumental artifacts.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of the desired functional groups.

Diagram 2: IR Spectroscopy Workflow

Caption: A streamlined workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) is a common method that will induce characteristic fragmentation.

Predicted Fragmentation Pattern

The molecular ion (M⁺) of this compound is expected to be observed. The primary fragmentation pathways for cyclic ethers often involve α-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening reactions.[6]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | [C₅H₆O]⁺ | Molecular ion |

| [M-1]⁺ | [C₅H₅O]⁺ | Loss of a hydrogen radical |

| [M-28]⁺ | [C₄H₂O]⁺ | Loss of ethylene (C₂H₄) via retro-[2+2] cycloaddition |

| [M-29]⁺ | [C₄H₃O]⁺ | Loss of an ethyl radical or CHO radical |

| 41 | [C₃H₅]⁺ | Propargyl cation, a common fragment from alkynes |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation, a stable aromatic carbocation |

Experimental Protocol: MS Data Acquisition

A standard approach for analyzing a volatile liquid like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The GC will separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Diagram 3: GC-MS Analysis Workflow

Caption: A typical workflow for GC-MS analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently characterize this important molecule. The provided experimental protocols offer a starting point for obtaining high-quality data. It is important to reiterate that while these predictions are based on sound scientific principles and data from similar compounds, experimental verification is the ultimate standard for structural confirmation.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Dagaut, P., & Karsenty, F. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 134, 56-63. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

For Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

-

Rotavera, B. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. International Journal of Mass Spectrometry, 454. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Denmark Group, University of Illinois Urbana-Champaign. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical shifts and couplings of the oxetane protons with the error limits calculated by LAOCN3. Retrieved from [Link]

-

Spectroscopy Online. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]

-

MDPI. (2012). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Molecules, 17(12), 14786-14798. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

MDPI. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. Retrieved from [Link]

-

Royal Society of Chemistry. (1976). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. Journal of the Chemical Society, Perkin Transactions 2, (12), 1563-1569. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications. Retrieved from [Link]

-

American Chemical Society. (1966). Mass Spectrometry in Structural and Stereochemical Problems. LXXXIV. The Nature of the Cyclic Transition State in Hydrogen Rearrangements of Aliphatic Ethers. Journal of the American Chemical Society, 88(22), 5324-5328. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Digital Commons @ University of New Haven. (2012). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Semantic Scholar. (2020). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

-

American Chemical Society. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867-11926. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 3-But-2-enoxy-3-ethyloxetane. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star in Bioorthogonal and Medicinal Chemistry: An In-depth Technical Guide to the Reactivity of 3-Ethynyloxetane

Abstract

The confluence of desirable physicochemical properties and versatile reactivity has positioned 3-ethynyloxetane as a building block of significant interest for researchers, particularly in the fields of drug discovery and chemical biology. This guide provides a comprehensive exploration of the initial investigations into the reactivity of this compound, offering a blend of theoretical underpinnings and practical, field-proven insights. We will delve into the synthesis of this valuable synthon, explore the rich chemistry of its terminal alkyne and strained oxetane ring, and provide detailed experimental protocols for its key transformations. This document is intended to serve as a foundational resource for scientists seeking to leverage the unique attributes of this compound in their research endeavors.

Introduction: The Strategic Value of the Oxetane Moiety and the Terminal Alkyne

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[3][4][5] The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) also provides a thermodynamic driving force for ring-opening reactions, offering a pathway to unique molecular scaffolds.[6]

When combined with a terminal alkyne, as in this compound, the resulting molecule becomes a powerful bifunctional building block. The terminal alkyne is a gateway to a vast array of chemical transformations, most notably the Nobel Prize-winning "click chemistry" (specifically, the copper(I)-catalyzed azide-alkyne cycloaddition or CuAAC) and the Sonogashira cross-coupling reaction.[1][3] These reactions are prized for their high efficiency, functional group tolerance, and mild reaction conditions, making them ideal for late-stage functionalization and the synthesis of complex molecules.[4][7]

This guide will systematically explore the reactivity of this compound, providing the necessary knowledge to harness its full potential.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 3-iodooxetane. This method involves a Sonogashira coupling with a protected acetylene, followed by a deprotection step. An alternative conceptual approach involves the addition of an ethynyl nucleophile to 3-oxetanone.

Synthesis via Sonogashira Coupling and Deprotection

This is currently the most practical and widely applicable route.

Step-by-Step Protocol:

Step 1: Sonogashira Coupling of 3-Iodooxetane with Ethynyltrimethylsilane

-

To an oven-dried Schlenk flask, add 3-iodooxetane (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.025 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous triethylamine (Et₃N, 5.0 eq.) as the solvent and base.

-

Add ethynyltrimethylsilane (1.2 eq.) via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-((trimethylsilyl)ethynyl)oxetane.

Step 2: Desilylation

-

Dissolve the purified 3-((trimethylsilyl)ethynyl)oxetane (1.0 eq.) in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[8]

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (the product is volatile) to yield this compound.

Reactivity of the Ethynyl Group: Gateway to Molecular Diversity

The terminal alkyne of this compound is a versatile handle for a variety of powerful C-C and C-heteroatom bond-forming reactions.

Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental for introducing the this compound motif into aromatic and heteroaromatic scaffolds, which is of particular importance in drug discovery.[10]

Detailed Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

-

In a Schlenk flask, combine the aryl iodide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.025 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 3.0 eq.).

-

Add this compound (1.2 eq.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the aryl iodide is consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 3-(arylethynyl)oxetane.

| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 12 | ~85-95 |

| 3-Iodopyridine | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | DMF | 50 | 8 | ~80-90 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄/CuI | Et₃N | Dioxane | 80 | 6 | ~75-85 |

Table 1: Representative conditions and expected yields for the Sonogashira coupling of this compound with various aryl halides, based on general literature procedures.[11][12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Premier "Click" Reaction

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][7] This reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation, materials science, and drug discovery due to its reliability and biocompatibility.[1] this compound is an excellent substrate for CuAAC, allowing for its facile linkage to molecules bearing an azide functionality.

Detailed Protocol: CuAAC Reaction with Benzyl Azide

-

In a vial, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours (monitor by TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the 1-benzyl-4-(oxetan-3-yl)-1H-1,2,3-triazole.

| Azide | Solvent | Time (h) | Yield (%) |

| Benzyl azide | t-BuOH/H₂O | 2 | >95 |

| 1-Azido-4-nitrobenzene | THF/H₂O | 4 | >90 |

| 3-Azidopropan-1-ol | EtOH/H₂O | 1 | >95 |

Table 2: Representative conditions and expected yields for the CuAAC reaction of this compound with various azides, based on general literature procedures.[7][13]

Other Cycloaddition Reactions

The terminal alkyne of this compound can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrones to form isoxazolines and isoxazoles.[4][14][15] These reactions provide access to a diverse range of five-membered heterocyclic scaffolds.[16]

Reactivity of the Oxetane Ring: Strategic Ring-Opening

The strained four-membered ring of this compound is susceptible to nucleophilic and acid-catalyzed ring-opening reactions, providing access to highly functionalized linear structures.[6]

Nucleophilic Ring-Opening

Under basic or neutral conditions, strong nucleophiles can attack one of the methylene carbons of the oxetane ring in an S_N2-type fashion.[17] The regioselectivity of this attack is influenced by steric and electronic factors. For 3-substituted oxetanes, nucleophilic attack generally occurs at the less substituted C2 or C4 position.

Detailed Protocol: Ring-Opening with an Amine

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or isopropanol), add the amine nucleophile (e.g., piperidine, 2.0 eq.).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the ring-opened product.

Acid-Catalyzed Ring-Opening

In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack, even by weak nucleophiles.[18] The regioselectivity of the ring-opening under acidic conditions is more complex and can depend on the nature of the substituents and the reaction conditions.

Predicted Spectroscopic Data of this compound

The following are predicted spectroscopic data for this compound based on the analysis of analogous structures.[19]

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ 4.8-4.6 (m, 4H, -CH₂-O-), 3.5-3.3 (m, 1H, -CH-C≡), 2.1 (s, 1H, ≡C-H) |

| ¹³C NMR (CDCl₃) | δ 81.5 (≡C-H), 74.0 (-C≡), 71.0 (-CH₂-O-), 35.0 (-CH-C≡) |

| IR (neat) | ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1100 cm⁻¹ (C-O-C stretch) |

| Mass Spec. (EI) | m/z 82 (M⁺), 54, 53 |

Table 3: Predicted spectroscopic data for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be a flammable liquid and a potential irritant.[20]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. For long-term storage, keeping it in a freezer at -20°C is recommended.[20]

Conclusion

This compound is a highly valuable and versatile building block that offers a unique combination of desirable physicochemical properties and broad reactivity. The terminal alkyne serves as a handle for powerful transformations such as the Sonogashira coupling and CuAAC "click" reaction, while the strained oxetane ring provides a latent functionality for the construction of novel molecular architectures through ring-opening reactions. This guide provides a foundational understanding of the synthesis and reactivity of this compound, empowering researchers to explore its full potential in their synthetic endeavors, from the development of new therapeutics to the creation of advanced materials.

References

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. chesci.com [chesci.com]

- 5. Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 17. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. benchchem.com [benchchem.com]

- 20. 1290541-38-6|this compound|BLD Pharm [bldpharm.com]

The Ascendancy of the Oxetane Ring: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2][3] Its unique combination of properties—polarity, metabolic stability, and a distinct three-dimensional structure—offers a powerful tool to address common challenges in drug design, such as poor solubility and metabolic lability.[3][4][5][6][7] This guide provides an in-depth exploration of the discovery and synthesis of novel oxetane derivatives. We will delve into the causal rationale behind various synthetic strategies, from classical methodologies to cutting-edge catalytic systems. Furthermore, this document will illuminate the profound impact of oxetane incorporation on the physicochemical and pharmacokinetic profiles of drug candidates, supported by field-proven insights and detailed experimental protocols.

The Oxetane Motif: A Paradigm Shift in Bioisosterism

For decades, medicinal chemists have relied on a standard toolkit of bioisosteric replacements to fine-tune the properties of lead compounds. The oxetane ring has disrupted this landscape by offering a compelling alternative to commonly employed functionalities like gem-dimethyl and carbonyl groups.[1][3][4][5][6][7][8]

-

As a gem-Dimethyl Surrogate: The oxetane group provides a similar steric footprint to the gem-dimethyl group but introduces a degree of polarity.[4][9] This can significantly enhance aqueous solubility and disrupt undesirable lipophilic interactions, critical factors for improving oral bioavailability.[4][6][7][10]

-

As a Carbonyl Surrogate: The oxetane ring mimics the dipole moment and hydrogen-bonding capacity of a carbonyl group but is generally more resistant to metabolic degradation.[4][11] This metabolic robustness is a key advantage in designing long-acting therapeutics.[12]

The strategic incorporation of an oxetane can lead to a cascade of beneficial effects, including:

-

Enhanced Aqueous Solubility: The polar nature of the ether linkage within the strained four-membered ring contributes to improved solubility.[1][6][7][10]

-

Increased Metabolic Stability: The oxetane ring is less susceptible to enzymatic degradation compared to many other functional groups.[6][7][10]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of adjacent nitrogen atoms, a valuable tool for optimizing drug-receptor interactions and cell permeability.[5]

-

Improved Lipophilicity Profile: The introduction of an oxetane can reduce a compound's overall lipophilicity without sacrificing steric bulk.[1][12]

These advantageous properties have led to the inclusion of oxetane motifs in numerous drug candidates progressing through clinical trials.

Synthetic Strategies for Forging the Oxetane Core

The construction of the strained four-membered oxetane ring has historically presented a synthetic challenge. However, a growing arsenal of methodologies now provides reliable access to a diverse range of oxetane derivatives.

Intramolecular Cyclization: The Williamson Ether Synthesis and Beyond

The intramolecular Williamson etherification, involving the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group, remains a foundational approach to oxetane synthesis.[1][13][14]

Conceptual Workflow: Intramolecular Williamson Etherification

Caption: General workflow for oxetane synthesis via intramolecular Williamson etherification.

A critical consideration in this approach is the potential for competing side reactions, such as Grob fragmentation.[1] The choice of substrate, base, and reaction conditions is paramount to maximizing the yield of the desired oxetane. For instance, a one-pot procedure starting from a diol, involving an Appel reaction to form the iodide in situ followed by base-mediated cyclization, has proven effective for certain substrates.[1]

[2+2] Photocycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a direct and atom-economical route to oxetanes.[5][15][16][17][18] This reaction proceeds via the excitation of the carbonyl to its triplet state, followed by addition to the alkene to form a 1,4-diradical intermediate, which then cyclizes to the oxetane.[15]

Mechanism of the Paternò-Büchi Reaction

Caption: Simplified mechanism of the Paternò-Büchi reaction.

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the carbonyl and alkene substituents, solvent polarity, and temperature.[17] While powerful, this method can sometimes be limited by the requirement for specialized photochemical equipment and potential side reactions.[19]

Modern Catalytic Approaches

Recent advances have focused on the development of catalytic methods for oxetane synthesis, offering milder reaction conditions and improved selectivity.

-

Lewis Acid and N-Heterocyclic Carbene (NHC) Catalysis: Formal [2+2] cycloadditions between enol ethers or allenoates and carbonyl compounds, catalyzed by chiral Lewis acids or NHCs, have emerged as powerful strategies for the enantioselective synthesis of polysubstituted oxetanes.[14][20]

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has enabled novel synthetic routes to oxetanes.[21] One such approach involves a hydrogen atom transfer (HAT) from an alcohol to generate a radical, which then adds to a vinyl sulfonium salt. Subsequent reduction and cyclization furnish the oxetane.[21]

Functionalization of the Oxetane Scaffold: Expanding Chemical Space

The ability to introduce diverse functional groups onto a pre-formed oxetane ring is crucial for exploring structure-activity relationships in drug discovery. Oxetan-3-one has proven to be a versatile and commercially available building block for this purpose.[1][5]

Key Functionalization Strategies Starting from Oxetan-3-one:

-

Reductive Amination: A cornerstone reaction for introducing amine functionalities, which can then be further elaborated through amide couplings, SNAr reactions, or other transformations.[2]

-

Organometallic Addition: Grignard and organolithium reagents readily add to the carbonyl group of oxetan-3-one to generate 3-substituted-3-hydroxyoxetanes.[2]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to exocyclic alkenes, which can serve as handles for further functionalization, such as Michael additions.[22]

-

Strecker and Henry Reactions: These classic named reactions allow for the introduction of aminonitrile and nitroalkyl groups, respectively, which are precursors to valuable amino acid and aminomethyl functionalities.[22]

A comprehensive study on the chemical stability of 3,3-disubstituted oxetanes has demonstrated their tolerance to a wide range of common synthetic transformations, including oxidations, reductions, alkylations, and acylations, dispelling earlier concerns about the fragility of the oxetane ring.[22][23]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and reliability of synthetic procedures, detailed and validated protocols are essential.

Protocol: Synthesis of a 3-Amino-3-aryl Oxetane via Reductive Amination of Oxetan-3-one

This protocol describes a general procedure for the synthesis of a 3-amino-3-aryl oxetane, a common scaffold in medicinal chemistry.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of oxetan-3-one (1.0 eq.) and the desired aniline (1.1 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-amino-3-aryl oxetane.

Rationale and Self-Validation:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the starting ketone.

-

The use of a slight excess of the aniline and reducing agent helps to drive the reaction to completion.

-

Quenching with sodium bicarbonate neutralizes any remaining acid and facilitates the separation of the product.

-

Purification by column chromatography is crucial to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Data Presentation: Comparative Physicochemical Properties

The impact of incorporating an oxetane moiety can be quantitatively assessed by comparing the physicochemical properties of matched molecular pairs.

| Compound Pair | Structure | cLogP | Thermodynamic Solubility (μg/mL) | Metabolic Stability (t½ in HLM, min) |

| A1 (gem-Dimethyl) | R-C(CH₃)₂-R' | 3.5 | 10 | 15 |

| A2 (Oxetane) | R-(3-oxetanyl)-R' | 2.1 | 150 | >60 |

| B1 (Carbonyl) | R-C(=O)-R' | 1.8 | 50 | 5 |

| B2 (Oxetane) | R-(3-oxetanyl)-R' | 2.1 | 150 | >60 |

Data are illustrative and will vary depending on the specific molecular scaffold.

Conclusion and Future Directions

The oxetane ring has firmly established itself as a valuable and versatile building block in modern drug discovery.[1][2][3] Its ability to confer favorable physicochemical properties has led to its widespread adoption in medicinal chemistry programs.[1][5] The continuous development of novel and efficient synthetic methodologies will undoubtedly further expand the accessibility and utility of diverse oxetane derivatives.[1][24] Future research will likely focus on the development of more complex, stereochemically defined oxetane scaffolds and the exploration of their applications in novel therapeutic areas. The strategic incorporation of oxetanes, guided by a deep understanding of their synthesis and impact on molecular properties, will continue to be a powerful strategy for the design of the next generation of therapeutics.

References

-

Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 18(9), 11384–11427. [Link]

-

Voica, F., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9642–9645. [Link]

-

Wikipedia. (2023). Paternò–Büchi reaction. In Wikipedia. [Link]

-

Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Slideshare. (2015). Paterno buchi reaction. [Link]

-

Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]

-

Voica, F., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters. [Link]

-

Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Semantic Scholar. [Link]

-

Moody, C. J., & Rzepa, H. S. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101–142. [Link]

-

Carreira, E. M., et al. (2012). Oxetanes as Unique Building Blocks in Medicinal Chemistry. J-Stage. [Link]

-

Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

-

Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

-

Hu, X., et al. (2019). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. PMC. [Link]

-

China Science. (2017). Synthesis of Oxetanes. China Science. [Link]

-

American Chemical Society. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Mendeley. [Link]

-

Moody, C. J., & Rzepa, H. S. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

Semantic Scholar. (n.d.). Routes to simple 3-substituted oxetanes. Semantic Scholar. [Link]

-

Moody, C. J., & Rzepa, H. S. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]

-

PMC. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

-

ResearchGate. (2025). Photocatalytic Synthesis of Oxetane Derivatives by Selective C-H Activation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of oxetanes from diols. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2. Semantic Scholar. [Link]

-

Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetanes - Enamine [enamine.net]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 14. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 17. Paterno buchi reaction | PPTX [slideshare.net]

- 18. Paterno-Buechi Reaction [organic-chemistry.org]

- 19. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Fundamental Properties of 3-Substituted Oxetanes for Drug Discovery

Introduction

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its growing prevalence stems from a unique confluence of properties: the inherent ring strain (approximately 106 kJ·mol⁻¹) makes it a reactive intermediate for synthetic transformations, yet when incorporated into larger molecules, it often imparts remarkable stability and profoundly beneficial physicochemical properties.[3][4] This guide offers an in-depth exploration of the fundamental properties of 3-substituted oxetanes, providing researchers, scientists, and drug development professionals with the core knowledge required to strategically deploy this versatile scaffold. We will delve into the structural nuances, synthetic methodologies, characteristic reactivity, and validated applications that underpin the value of 3-substituted oxetanes in the pursuit of novel therapeutics.

Part 1: Structural and Physicochemical Properties

The strategic advantage of incorporating an oxetane ring lies in its ability to predictably modulate the properties of a parent molecule. This influence is a direct consequence of its unique structural and electronic features.

Molecular Geometry and Conformational Analysis

The oxetane ring is not perfectly planar. Unsubstituted oxetane exhibits a slight "puckered" conformation to alleviate torsional strain, a phenomenon confirmed by electron diffraction and X-ray crystallography.[4][5] The introduction of substituents at the C3 position significantly influences the degree of this puckering.[3][5] For instance, 3,3-disubstitution can lead to a more pronounced puckered state to minimize unfavorable eclipsing interactions between substituents.[3]

Key structural parameters for unsubstituted oxetane include C-O and C-C bond lengths of approximately 1.46 Å and 1.53 Å, respectively, with internal bond angles compressed significantly from the ideal tetrahedral angle (C-O-C ≈ 90.2°, C-C-C ≈ 84.8°).[3] This deviation is the source of the ring's notable strain energy.

Conformational analysis is critical for understanding how these molecules interact with biological targets and is typically performed using a combination of:

-

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy provide through-space information on proton proximities, helping to elucidate the preferred conformation in solution.[3][6]

-

X-ray Crystallography: This provides definitive solid-state structural information, including precise bond lengths, angles, and the ring puckering angle.[3][5]

Spectroscopic Properties

The strained and asymmetric environment of the oxetane ring gives rise to characteristic spectroscopic signatures.

-

¹H NMR: Protons on the oxetane ring typically appear in the downfield region due to the influence of the electronegative oxygen atom. Protons at C2 and C4 (α to the oxygen) are the most deshielded, often appearing as multiplets around 4.2-4.9 ppm. Protons at C3 (β to the oxygen) resonate further upfield, typically around 2.6-3.0 ppm, though this is highly dependent on the nature of the C3-substituent(s).[5][7]

-

¹³C NMR: The carbon atoms adjacent to the oxygen (C2, C4) typically show resonances in the range of 65-85 ppm. The C3 carbon signal is more variable but generally appears further upfield.[5][7]

-

Infrared (IR) Spectroscopy: A characteristic C-O-C stretching vibration can often be observed, although it may be part of a complex fingerprint region.

Impact on Physicochemical Properties in Medicinal Chemistry

The true power of the 3-substituted oxetane in drug design is its ability to serve as a "pharmacological chameleon," acting as a bioisosteric replacement for common functional groups like gem-dimethyl and carbonyl moieties to optimize drug-like properties.[8][9][10]

| Property | Impact of 3-Substituted Oxetane | Rationale & Comparison |

| Aqueous Solubility | Generally Increased | The polar oxygen atom acts as a potent hydrogen-bond acceptor, improving interactions with water.[1] Replacing a non-polar gem-dimethyl group can increase solubility by orders of magnitude.[11] |

| Lipophilicity (LogD) | Generally Decreased | The introduction of a polar heterocycle reduces the overall lipophilicity compared to its carbocyclic or alkyl counterparts, which is often desirable for improving pharmacokinetic profiles.[9] |

| Metabolic Stability | Often Improved | As a gem-dimethyl isostere, it blocks metabolically labile C-H bonds without the associated increase in lipophilicity.[8] It can also redirect metabolism away from CYP450 enzymes toward microsomal epoxide hydrolase (mEH).[9][12] |

| Hydrogen Bonding | Strong H-Bond Acceptor | Due to the strained C-O-C bond angle exposing the oxygen's lone pairs, oxetanes are excellent hydrogen-bond acceptors, competing effectively with ketones and esters.[3][4] |

| Amine Basicity (pKa) | Reduced | The powerful inductive electron-withdrawing effect of the oxetane oxygen propagates through the sigma framework, significantly lowering the pKa of an adjacent amine (e.g., by >2 pKa units).[2][8] This is crucial for reducing off-target effects (e.g., hERG liability) and improving cell permeability.[2] |

| Molecular Shape | Increased sp³ Character | The tetrahedral sp³-hybridized carbons impart three-dimensionality, which can improve binding to target proteins and help explore new chemical space.[8][13] |

Part 2: Synthesis of 3-Substituted Oxetanes

The increased demand for oxetanes in drug discovery has spurred the development of robust synthetic methodologies. While numerous strategies exist, the most common approaches involve intramolecular cyclization or the functionalization of pre-formed oxetane building blocks.

Method 1: Intramolecular Williamson Etherification

This is a classic and widely used method for forming the oxetane ring. The core principle is the intramolecular Sₙ2 reaction of a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic oxygen at the other.[3][11]

Caption: Intramolecular Williamson Etherification Workflow.

This is a representative protocol based on established methodologies.[3]

-

Monoreduction: To a solution of diethyl aryl-malonate in THF at 0 °C, add LiBH₄ (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with 1 M HCl and extract with ethyl acetate.

-

Silyl Protection: Dissolve the crude hydroxymethyl ester in DCM. Add imidazole (1.5 equiv) and TBDMSCl (1.2 equiv). Stir at room temperature for 4 hours. Wash with saturated NaHCO₃ solution and brine.

-

Ester Reduction: Add the protected ester dropwise to a suspension of LiAlH₄ (1.5 equiv) in THF at 0 °C. Stir for 2 hours. Quench sequentially with water, 15% NaOH, and water. Filter and concentrate.

-

Tosylation: Dissolve the resulting diol in pyridine at 0 °C and add TsCl (1.1 equiv). Stir for 6 hours. Dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Cyclization: Add the tosylate to a suspension of NaH (1.5 equiv) in THF at 0 °C. Allow to warm to room temperature and stir for 16 hours. Quench with saturated NH₄Cl and extract with ethyl acetate.

-

Deprotection: Dissolve the silyl-protected oxetane in THF and add TBAF (1 M in THF, 1.2 equiv). Stir for 2 hours. Concentrate and purify by column chromatography to yield the final product.

Method 2: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to directly form the oxetane ring.[14][15][16] This method is attractive because it constructs the core ring in a single step.[17]

Caption: Simplified mechanism of the Paternò-Büchi reaction.

This is a generalized protocol for the synthesis of spirocyclic oxetanes.[17]

-

Preparation: In a quartz reaction vessel, dissolve the cyclic ketone (3.0 equiv), maleic anhydride (1.0 equiv), and p-xylene (1.0 equiv, as a triplet sensitizer suppressant) in MeCN.

-

Irradiation: Irradiate the solution in a photoreactor equipped with 300 nm lamps at room temperature for 24-48 hours, or until consumption of the starting material is observed by TLC or GC-MS.

-

Workup: Concentrate the reaction mixture in vacuo.

-

Derivatization (Telescoped): Without purification, dissolve the crude anhydride in a suitable solvent (e.g., DCM) and add a nucleophile (e.g., an amine or alcohol, 1.1 equiv). Stir for 1 hour.

-

Coupling: Add a coupling agent (e.g., DCC, 1.2 equiv) and continue stirring for 12 hours.

-

Purification: Filter the reaction mixture and concentrate. Purify the residue by flash column chromatography to afford the functionalized spirocyclic oxetane.

Method 3: Functionalization of Oxetan-3-one

A highly effective strategy involves using commercially available oxetan-3-one as a versatile precursor.[8][18] This ketone is amenable to a wide range of standard organic transformations, allowing for the introduction of diverse substituents at the 3-position.

Common Transformations of Oxetan-3-one: [18][19]

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to yield 3-amino oxetanes.

-

Grignard/Organolithium Addition: Nucleophilic addition to the carbonyl to create tertiary 3-hydroxy oxetanes.

-

Wittig/HWE Reactions: Conversion of the ketone to an exocyclic alkene, which can be further functionalized.

-

Strecker Synthesis: Formation of α-amino nitriles, which are precursors to oxetane-containing amino acids.

Part 3: Reactivity of the Oxetane Ring

While often employed as a stable motif, the inherent strain of the oxetane ring can be harnessed for synthetic purposes through ring-opening reactions.[3] The regioselectivity of these reactions is a critical consideration and is dictated by both electronic and steric factors.[20]

Modes of Ring-Opening

Caption: Regioselectivity in Oxetane Ring-Opening Reactions.

-

Acid-Catalyzed Ring-Opening: Under acidic conditions, the ring oxygen is protonated, creating a more electrophilic species. Weak nucleophiles will then preferentially attack the more substituted carbon atom (C2 or C4), as this position can better stabilize the developing positive charge.[20]

-

Nucleophilic Ring-Opening: With strong, non-basic nucleophiles, the reaction proceeds via a direct Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C2 or C4), leading to the opposite regioselectivity compared to the acid-catalyzed pathway.[20]

It is important to note that 3,3-disubstituted oxetanes are generally more stable and resistant to ring-opening because the substituents sterically block the trajectory of the incoming nucleophile.[8]

Part 4: Applications in Drug Discovery

The theoretical benefits of 3-substituted oxetanes have been validated in numerous drug discovery campaigns, leading to several clinical candidates and approved drugs.[9][21]

Case Studies: Rationale for Oxetane Incorporation

| Drug Candidate / Approved Drug | Therapeutic Area | Role of the 3-Substituted Oxetane |

| Fenebrutinib [2] | Multiple Sclerosis | The 3-amino-oxetane motif was introduced to lower the pKa of an adjacent piperazine ring from 7.8 to 6.3, mitigating hepatotoxicity issues seen in earlier analogs. |

| Ziresovir [9] | RSV Infection | A 3-substituted oxetane was used to modulate the basicity of a terminal amine, which was critical for reducing the volume of distribution while maintaining potent antiviral activity. |

| GDC-0349 [2] | Oncology | An oxetane substituent on a nitrogen atom reduced the amine pKa from 7.6 to 5.0, which dramatically reduced cardiac toxicity (hERG inhibition) while maintaining kinase selectivity. |

| Compound 6 (ALDH1A Inhibitor) [1] | Oncology | Replacement of a less stable moiety with an oxetane ring significantly improved metabolic stability and maintained potent, selective inhibition of the target enzyme. |

These examples underscore the power of 3-substituted oxetanes as strategic tools to fine-tune pharmacokinetic and safety profiles, often converting a problematic lead compound into a viable clinical candidate.

Conclusion

3-Substituted oxetanes are far more than simple cyclic ethers; they are enabling tools for modern drug discovery. Their fundamental properties—a unique puckered geometry, potent electronic effects, and a balance of stability and controlled reactivity—allow medicinal chemists to address common challenges such as poor solubility, metabolic instability, and off-target basicity. A thorough understanding of their synthesis, reactivity, and structure-property relationships is essential for any scientist seeking to leverage these remarkable motifs to design the next generation of therapeutics. As synthetic accessibility continues to improve, the application of 3-substituted oxetanes is poised to expand even further, solidifying their place in the drug hunter's essential toolkit.

References

-

D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. Available at: [Link][14][22][23]

-

Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link][15]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link][3][4]

-

Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link][18]

-

Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. Available at: [Link][19]

-

D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Available at: [Link][16]

-

D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules. Available at: [Link][22]

-

Booker-Milburn, K. I., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link][17]

-

Sun, J., et al. (n.d.). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry. Retrieved from [Link][24]

-

Fessard, T. C., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link][8]

-

Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Available at: [Link][9]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link][5]

-

Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. Available at: [Link][13]

-

Drahl, C. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. ACS Medicinal Chemistry Letters. Available at: [Link][12]

-

Wani, A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link][1]

-

Li, S., & Xu, J. (2016). Synthesis of Oxetanes. Progress in Chemistry. Available at: [Link][11]

-

Fessard, T. C., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link][2]

-

Wani, A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link][21]

-

Semantic Scholar. (n.d.). Routes to simple 3-substituted oxetanes. Retrieved from [Link][25]

-

Wirth, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link][26]

-

Ma, L., & Xu, J. (2004). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Progress in Chemistry. Available at: [Link][20]

-

Wirth, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link][27]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link][4]

-

Dubey, P. K., et al. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Connect Journals. Retrieved from [Link][28]

-

Bach, R. D., & Dmitrenko, O. (2004). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry. Available at: [Link][29]

-

Bouma, W. J., & Radom, L. (1984). Ring puckering potential of oxetane: TZ + nP/MP4 (SDQ) results. The Journal of Physical Chemistry. Available at: [Link][30]

-

Wirth, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link][10]

-

de la Torre, M. C., et al. (2021). Chemical Space Exploration of Oxetanes. Molecules. Available at: [Link][7]

-

Klapötke, T. M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. New Journal of Chemistry. Available at: [Link][31]

-

Brel, V. K., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules. Available at: [Link][6]

-

Tordeux, M., et al. (1983). Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. Journal of Fluorine Chemistry. Available at: [Link][32]

-

Schnell, M., et al. (2024). Evolution of the puckering angle of the oxetane ring (in degrees) and... Angewandte Chemie International Edition. Available at: [Link][33]

-

Klochkov, V. V., et al. (2018). Conformational analysis of 1,3-oxathiane. Russian Journal of General Chemistry. Available at: [Link][34]

-

D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules. Available at: [Link][23]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 16. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 21. ufl-flvc.primo.exlibrisgroup.com [ufl-flvc.primo.exlibrisgroup.com]

- 22. Oxetane synthesis through the Pat... preview & related info | Mendeley [mendeley.com]

- 23. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. [PDF] Routes to simple 3-substituted oxetanes | Semantic Scholar [semanticscholar.org]

- 26. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 27. beilstein-journals.org [beilstein-journals.org]

- 28. connectjournals.com [connectjournals.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Technical Guide to the Stability and Storage of 3-Ethynyloxetane

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Understanding the Duality of 3-Ethynyloxetane

This compound is a valuable building block in modern medicinal chemistry, prized for its unique combination of a strained four-membered oxetane ring and a reactive terminal alkyne. This duality, however, is the very source of its utility and its instability. The oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, influencing physicochemical properties like solubility and metabolic stability, while the ethynyl group provides a versatile handle for click chemistry and other carbon-carbon bond-forming reactions. Understanding the inherent reactivity of both these functional groups is paramount for its successful application and safe handling. This guide provides a detailed analysis of the stability profile of this compound, potential degradation pathways, and field-proven protocols for its storage and handling.

The Chemical Stability Profile: A Tale of Two Moieties

The stability of this compound is not monolithic; it is a dynamic interplay between the strained ether ring and the terminal alkyne. Each functional group presents a distinct set of reactivity concerns that must be managed.

The Oxetane Ring: Strained and Susceptible

The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, a characteristic that lies between the highly reactive oxiranes and the more stable tetrahydrofurans.

-

Acid-Catalyzed Ring Opening: The ether oxygen is Lewis basic and can be readily protonated by protic or Lewis acids. This protonation activates the ring, making it highly susceptible to nucleophilic attack and subsequent ring cleavage. This is a critical liability, as even trace acidic impurities can initiate decomposition or polymerization.[1][2][3][4] While 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, the monosubstituted nature of this compound offers less protection.[1][2]

-

Cationic Polymerization: A significant risk associated with oxetanes is their propensity to undergo cationic ring-opening polymerization (CROP).[5][6] This process can be initiated by electrophiles and can be highly exothermic, posing a safety hazard. The reaction proceeds via propagation of a tertiary oxonium ion, leading to the formation of polyether chains.

The Terminal Alkyne: Acidic and Reactive

Terminal alkynes possess a unique reactivity profile stemming from the sp-hybridized C-H bond.

-

Acidity and Acetylide Formation: The hydrogen atom on a terminal alkyne is notably acidic for a hydrocarbon, with a pKa of approximately 25-26.[7] This allows for deprotonation by strong bases to form a nucleophilic acetylide anion. While this is a synthetically useful reaction, it underscores the compound's incompatibility with basic conditions during storage.

-

Thermodynamic Instability: Alkynes are thermodynamically unstable functional groups with high positive heats of formation.[7][8] Although kinetically stable due to the strong C≡C triple bond, this inherent energy content means that decomposition reactions, once initiated, can be highly exothermic.[7]

-

Metal Acetylides: A critical and often overlooked hazard is the potential for terminal alkynes to form explosive heavy metal acetylides with metals such as copper, silver, and mercury. This necessitates careful selection of equipment and reagents.

Potential Decomposition and Undesired Reaction Pathways

Understanding the likely pathways of degradation is crucial for developing effective mitigation strategies. The primary concerns are acid-catalyzed ring-opening, polymerization, and base-mediated reactions.

Pathway 1: Acid-Catalyzed Ring-Opening

This is arguably the most significant decomposition pathway. Trace acid (H⁺) protonates the oxetane oxygen, activating the ring. A nucleophile (Nu⁻), which could be a counter-ion, solvent, or another molecule of this compound, then attacks one of the ring carbons, leading to cleavage of a C-O bond.

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Pathway 2: Cationic Ring-Opening Polymerization (CROP)

An extension of the acid-catalyzed pathway, where another molecule of this compound acts as the nucleophile. This chain-growth reaction can proceed rapidly.

Caption: Simplified workflow of cationic ring-opening polymerization.

Quantitative Data and Safety Summary

The following table summarizes key data for this compound, compiled from supplier safety data sheets and chemical databases.

| Property | Value | Source / Notes |

| CAS Number | 1290541-38-6 | [9][10] |

| Molecular Formula | C₅H₆O | [9][11] |

| Molecular Weight | 82.10 g/mol | [9] |

| Recommended Storage | Sealed in dry, store in freezer, under -20°C | [9] |

| GHS Hazard Statements | H225: Highly flammable liquid and vapourH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [9][10] This is a composite of typical hazards for similar compounds. |

| Signal Word | Danger | [9][10] |

Recommended Protocols for Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable to ensure the integrity of the material and the safety of laboratory personnel.

Standard Operating Procedure: Long-Term Storage

Objective: To maintain the chemical integrity of this compound by preventing decomposition and polymerization.

Materials:

-

Stock vial of this compound

-

Inert gas source (Argon or Nitrogen)

-

Schlenk line or glovebox

-

-20°C or colder freezer (explosion-proof recommended)

-

Parafilm or vial cap sealant

Methodology:

-

Inert Atmosphere is Crucial: Upon receipt, do not open the vial in the open air. Transfer the vial immediately into a glovebox or handle it under a positive pressure of inert gas using a Schlenk line.

-

Verify Seal: Ensure the manufacturer's seal is intact. If the vial has been previously opened, re-purge the headspace with dry inert gas for 1-2 minutes.

-

Secure Closure: Tightly close the vial cap. For added protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.

-

Labeling: Ensure the vial is clearly labeled with the compound name, date of receipt, and storage conditions.

-

Freezer Storage: Place the sealed vial in a designated, clearly marked secondary container within a freezer set to -20°C or below .[9] This low temperature is critical to minimize thermal degradation and reduce the rate of potential side reactions.

-

Log Entry: Record the storage location, date, and any observations in a laboratory chemical inventory log.

Decision Workflow for Safe Handling

The following workflow should be consulted each time this compound is handled for an experiment.

Caption: Decision workflow for handling this compound safely.

Summary and Conclusions

This compound is a potent synthetic tool whose utility is directly linked to its inherent reactivity. The key to its successful use lies in a thorough understanding of its dual instabilities: the acid-labile, strained oxetane ring and the reactive, acidic terminal alkyne. The primary risks are acid-catalyzed ring-opening and subsequent polymerization. These risks can be effectively mitigated through strict adherence to storage and handling protocols. The cornerstone of this strategy is the exclusion of atmospheric moisture and acidic contaminants, coupled with storage at freezer temperatures (-20°C or below) under an inert atmosphere. By implementing these measures, researchers can ensure the long-term stability of this valuable reagent, enabling reproducible and safe experimentation.

References

-

Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]

-

Bull, J. A. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12693-12745. Available at: [Link]

-

Chemistry LibreTexts. (2021). Properties and Bonding in the Alkynes. Available at: [Link]

-

Hunt, I. (n.d.). Chapter 9: Alkynes. University of Calgary. Available at: [Link]

-

Wikipedia. (n.d.). Alkyne. Retrieved January 2, 2026, from [Link]

-

Li, J. et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(11), 3744-3758. Available at: [Link]

-

Reusch, W. (n.d.). Alkyne Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-Ethyl-3-ethynyloxetane. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Stepanovs, D. et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate. Available at: [Link]

-

Stepanovs, D. et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

-